2-[[(4-Methoxyphenyl)sulfonyl](2-pyridinyl)amino]acetic acid
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Description
“2-[(4-Methoxyphenyl)sulfonylamino]acetic acid” is a chemical compound with the molecular formula C12H13N2O3S . It has an average mass of 265.308 Da and a monoisotopic mass of 265.064148 Da .
Molecular Structure Analysis
The molecular structure of “2-[(4-Methoxyphenyl)sulfonylamino]acetic acid” consists of a pyridinium ring attached to a methoxyphenylsulfonyl group and an amino acetic acid group .Scientific Research Applications
Synthesis and Structural Diversity
The synthesis and application of compounds related to 2-[(4-Methoxyphenyl)sulfonylamino]acetic acid are vital in the development of structurally diverse pyridines and other heterocyclic compounds. For example, the isothiourea-mediated one-pot synthesis of functionalized pyridines from (phenylthio)acetic acid and a range of α,β-unsaturated ketimines showcases a process that proceeds through intermolecular Michael addition/lactamization, leading to the generation of 2-sulfonate-substituted pyridines which can be further derivatized (Stark et al., 2013). This demonstrates the compound's role in facilitating the synthesis of complex molecular architectures, contributing significantly to the structural diversity within chemical synthesis and drug discovery.
Catalytic Applications and Selectivity
Compounds with structural similarities to 2-[(4-Methoxyphenyl)sulfonylamino]acetic acid have shown promising catalytic applications, particularly in the field of selective oxidation. Sulfonated Schiff base copper(II) complexes, for instance, have been identified as efficient and selective catalysts in the oxidation of alcohols, showcasing the potential of such compounds in facilitating selective organic transformations with high efficiency (Hazra et al., 2015). These findings highlight the compound's relevance in catalysis, offering pathways for the development of more efficient and selective catalytic processes in organic chemistry.
Anticancer Agent Stability Studies
The stability of experimental anticancer agents related to 2-[(4-Methoxyphenyl)sulfonylamino]acetic acid has been a subject of study, shedding light on the degradation kinetics and mechanisms of such compounds. Research into the stability of [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid (NSC-267213) under various pH conditions has provided insights into the degradation pathways, revealing the formation of various degradation products and suggesting mechanisms involving hydrolysis, isomerization, and elimination (Pretzer & Repta, 1987). This research is crucial for understanding the stability of potential anticancer agents, influencing their development and optimization for therapeutic applications.
Solid-Phase Synthesis of β-Sultams
The solid-phase synthesis of β-sultams, using processes that involve the reaction of imine intermediates with (chlorosulfonyl)acetates, highlights the compound's utility in the development of novel antibacterial agents (Gordeev et al., 1997). This area of research exemplifies the potential of 2-[(4-Methoxyphenyl)sulfonylamino]acetic acid derivatives in contributing to the discovery and synthesis of new drugs, particularly in addressing bacterial resistance.
properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonyl-pyridin-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-21-11-5-7-12(8-6-11)22(19,20)16(10-14(17)18)13-4-2-3-9-15-13/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLRUOZDLPCPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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